Bienvenue dans la boutique en ligne BenchChem!

2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid

CRTH2 antagonist thiazoleacetic acid SAR G-protein coupled receptor

Procure 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 851879-29-3) as a crucial research tool for CRTH2 antagonist programs. Its unique 3-bromophenyl substitution offers distinct electronic and steric properties over fluoro-analogs, serving as a definitive negative control or electronic probe. The free carboxylic acid enables direct amide coupling, while the aryl bromide handle supports downstream Suzuki-Miyaura diversification, streamlining library synthesis without ester deprotection steps.

Molecular Formula C11H8BrNO2S
Molecular Weight 298.16 g/mol
CAS No. 851879-29-3
Cat. No. B3038293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid
CAS851879-29-3
Molecular FormulaC11H8BrNO2S
Molecular Weight298.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)O
InChIInChI=1S/C11H8BrNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
InChIKeyIDCRSZLCNDGRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid (CAS 851879-29-3): Procurement and Scientific Selection Guide


2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 851879-29-3) is a brominated thiazoleacetic acid derivative with molecular formula C₁₁H₈BrNO₂S and molecular weight 298.16 g/mol . This compound features a 3-bromophenyl substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position, a substitution pattern that distinguishes it from positional isomers and other halogenated thiazoleacetic acids . It is commercially available as a research chemical with typical purity specifications of ≥95% .

Why 2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid Cannot Be Casually Substituted: Key Differentiation Drivers


Generic substitution among thiazoleacetic acid derivatives fails because even minor positional isomerism or halogen substitution changes profoundly alter both binding affinity and synthetic utility. For CRTH2 antagonist programs, structure-activity relationship (SAR) studies have established that the 4-thiazole position preferentially accommodates 3- or 4-fluorophenyl rings or 4-pyridyl groups for optimal activity [1]. The 3-bromophenyl substitution pattern in CAS 851879-29-3 provides distinct electronic and steric properties compared to fluorinated analogs, enabling divergent SAR exploration and offering a heavier halogen handle for cross-coupling chemistry not available with lighter halogen or unsubstituted phenyl derivatives [1]. Additionally, this compound serves as a key building block for synthesizing more complex CRTH2 antagonist scaffolds, as demonstrated by its use in generating N-substituted derivatives with benzoic acid motifs [2].

Quantitative Differentiation Evidence: 2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid vs. Closest Analogs


3-Bromophenyl vs. 3-Fluorophenyl Substitution: CRTH2 Antagonist SAR-Guided Selection

SAR studies on thiazoleacetic acid CRTH2 antagonists have established that the 4-thiazole position should carry either 3- or 4-fluorophenyl rings or a 4-pyridyl suitably substituted in the flanking 2-position to achieve single-digit nanomolar binding affinity and full antagonistic efficacy [1]. While the 3-bromophenyl derivative (CAS 851879-29-3) was not the primary focus of these optimization studies, its structural deviation from the preferred 3-fluorophenyl pattern provides a deliberate electronic perturbation: bromine is a stronger electron-withdrawing group via inductive effects but a weaker π-donor than fluorine, and its larger van der Waals radius (1.85 Å vs. 1.47 Å for F) introduces steric differentiation [1]. This makes the 3-bromo analog valuable for probing halogen-dependent SAR, distinguishing steric from electronic contributions to receptor binding that fluorinated analogs alone cannot resolve [2].

CRTH2 antagonist thiazoleacetic acid SAR G-protein coupled receptor allergic inflammation

Positional Isomer Differentiation: 2-(3-Bromophenyl)-4-thiazoleacetic Acid vs. 4-(4-Bromophenyl)-2-thiazoleacetic Acid

CAS 851879-29-3 (2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic acid) differs fundamentally from its regioisomer 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetic acid in both the attachment point of the acetic acid moiety (4-position vs. 2-position of thiazole) and the bromophenyl substitution pattern (3-bromo vs. 4-bromo) . These structural differences are non-trivial: the thiazole 4-position acetic acid in CAS 851879-29-3 aligns with the pharmacophore requirements identified for CRTH2 antagonists, where SAR studies demonstrate that the acetic acid moiety must be positioned to interact with key receptor residues [1]. The regioisomer's 2-position acetic acid would orient the carboxylate differently in the binding pocket, likely abolishing or significantly reducing activity [1]. The 3-bromo vs. 4-bromo distinction further alters molecular geometry and electronic distribution .

positional isomerism thiazole regioisomer synthetic building block medicinal chemistry

Synthetic Utility as a Building Block: Documented Use in Generating CRTH2 Antagonist Derivatives

CAS 851879-29-3 has documented utility as a synthetic intermediate for constructing more elaborate CRTH2 antagonist scaffolds. Specifically, the compound has been employed in amide coupling reactions to generate 4-[[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid (CAS 1081145-85-8) [1]. This derivatization demonstrates the compound's accessible carboxylic acid functionality for conjugation chemistry, enabling modular construction of thiazoleacetic acid-based compound libraries [1]. In contrast, analogs lacking the acetic acid moiety or bearing ester-protected carboxylates would require additional synthetic steps (hydrolysis, deprotection) before similar derivatization, adding time and yield loss to synthetic workflows . The bromine atom at the 3-position additionally provides a heavy atom handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) should additional diversification be required .

synthetic building block amide coupling CRTH2 antagonist derivatization

Optimal Application Scenarios for 2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid (CAS 851879-29-3)


CRTH2 Antagonist SAR Studies Requiring Halogen-Dependent Electronic Probing

This compound is optimally deployed in medicinal chemistry programs exploring the electronic requirements of CRTH2 receptor antagonism. Given that SAR studies have identified 3-fluorophenyl as the preferred substituent at the thiazole 4-position for potent activity, CAS 851879-29-3 serves as a deliberate negative control or electronic perturbation probe [1]. By comparing activity between the 3-bromo and 3-fluoro analogs, researchers can dissect whether observed potency trends are driven by inductive electron withdrawal (stronger with Br), π-donation (stronger with F), or steric occupancy (larger with Br) [1]. This deconvolution is essential for rational scaffold optimization beyond simple potency tracking [2].

Synthesis of N-Substituted Thiazoleacetic Acid Derivative Libraries

CAS 851879-29-3 is directly applicable as a carboxylic acid building block for amide coupling reactions to generate diverse compound libraries. Its documented use in synthesizing 4-[[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid validates its compatibility with standard peptide coupling conditions [1]. The free carboxylic acid eliminates the need for ester hydrolysis steps required with protected analogs, streamlining synthetic workflows. The 3-bromophenyl moiety additionally provides an aryl bromide handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling modular diversification strategies [1].

Regioisomer-Controlled Studies of Thiazoleacetic Acid Pharmacophores

This compound is essential for studies investigating the positional requirements of the acetic acid moiety in thiazole-based pharmacophores. The 4-position acetic acid in CAS 851879-29-3 aligns with the binding orientation identified in CRTH2 antagonist SAR [1]. Researchers comparing this compound against the 2-position acetic acid regioisomer (e.g., 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetic acid) can directly assess the impact of carboxylate positioning on target engagement [2]. Such regioisomer comparisons are critical for validating computational docking models and establishing robust pharmacophore hypotheses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.